(4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene
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Overview
Description
(4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene is a complex organic compound with a unique structure that includes multiple aromatic rings and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene typically involves multiple steps, starting from readily available precursors. One common approach is the sequential nucleophilic substitution of cyanuric chloride with various amines and phenols . The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research. It has been studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of multiple aromatic rings and functional groups allows it to interact with various biological targets, making it a versatile candidate for drug development .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)-1H-indole: This compound shares the 4-methoxyphenyl group and has shown similar biological activities, such as enzyme inhibition.
(4-methoxyphenyl)-1H-imidazole: Another compound with a similar structure, known for its inhibitory effects on specific enzymes.
Uniqueness
What sets (4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene apart is its triazatricyclo framework, which provides unique chemical and biological properties. This structure allows for interactions with a broader range of molecular targets and offers potential for the development of novel therapeutic agents .
Properties
Molecular Formula |
C32H29N5O |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene |
InChI |
InChI=1S/C32H29N5O/c1-20-11-15-26(16-12-20)36-22(3)30-21(2)35-37-29(31(30)23(36)4)19-28(24-9-7-6-8-10-24)32(37)34-33-25-13-17-27(38-5)18-14-25/h6-19H,1-5H3 |
InChI Key |
PMLLDPGNJZIEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN4C(=CC(=C4N=NC5=CC=C(C=C5)OC)C6=CC=CC=C6)C3=C2C)C)C |
Origin of Product |
United States |
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